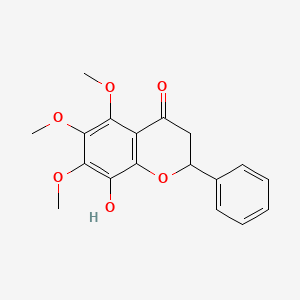
4H-1-Benzopyran-4-one, 2,3-dihydro-8-hydroxy-5,6,7-trimethoxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one is a chemical compound with the molecular formula C18H18O6. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is also referred to as Kwangsienin A .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a benzopyran derivative as a starting material, which undergoes cyclization in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other flavonoid derivatives.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of γ-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the brain . This modulation can lead to various effects, such as anxiolytic and anticonvulsant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavones: These compounds share a similar backbone structure and exhibit a range of biological activities.
Isoflavones: These derivatives are known for their estrogenic and anti-cancer properties.
Flavonols: These compounds have antioxidant and anti-inflammatory effects.
Uniqueness
8-Hydroxy-5,6,7-trimethoxy-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate GABA receptors sets it apart from other flavonoids, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
80155-01-7 |
|---|---|
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
8-hydroxy-5,6,7-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-16-13-11(19)9-12(10-7-5-4-6-8-10)24-15(13)14(20)17(22-2)18(16)23-3/h4-8,12,20H,9H2,1-3H3 |
Clé InChI |
OHMCJAVUWDAGRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)
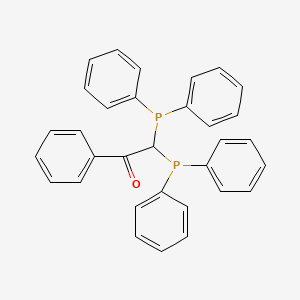
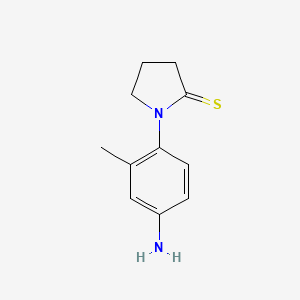
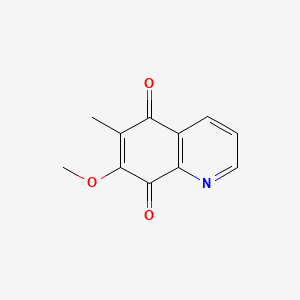
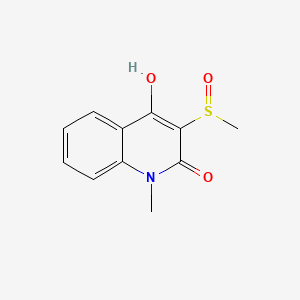



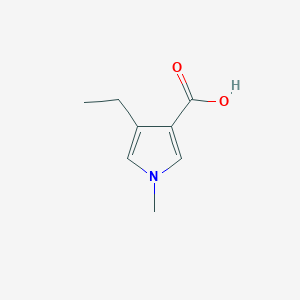
![3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881597.png)

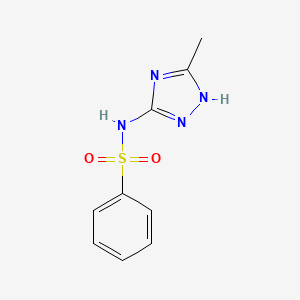
![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
